

AM3102: A Technical Guide on its Biological Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM3102

Cat. No.: B1664824

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM3102 is a synthetic analog of oleoylethanolamide (OEA), an endogenous lipid mediator. It is characterized as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Notably, **AM3102** is designed to be resistant to enzymatic hydrolysis, which enhances its stability and potential for in vivo applications. This technical guide provides a comprehensive overview of the biological effects of **AM3102**, with a focus on its mechanism of action, effects on feeding behavior, and its interaction with cannabinoid receptors. The information is presented to be a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action: PPAR α Agonism

AM3102 exerts its primary biological effects through the activation of PPAR α . As a high-affinity agonist, **AM3102** binds to PPAR α , leading to a conformational change in the receptor. This activation promotes the heterodimerization of PPAR α with the Retinoid X Receptor (RXR). The resulting PPAR α -RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in various metabolic processes.

The downstream effects of PPAR α activation by **AM3102** are multifaceted and include:

- **Increased Fatty Acid Catabolism:** Upregulation of genes encoding for enzymes involved in the β -oxidation of fatty acids in both mitochondria and peroxisomes.
- **Regulation of Lipid Transport and Uptake:** Modulation of genes responsible for transporting fatty acids across cell membranes.
- **Anti-inflammatory Effects:** PPAR α activation can trans-repress the activity of pro-inflammatory transcription factors such as NF- κ B.

Signaling Pathway of AM3102 via PPAR α Activation

AM3102 activates the PPAR α signaling pathway.

Quantitative Data

While **AM3102** is described as a high-affinity PPAR α agonist, specific quantitative data such as dissociation constants (K_d) or inhibition constants (K_i) from binding assays, and potency (EC_{50}) or efficacy (E_{max}) values from functional assays are not readily available in the public domain. For comparison, endogenous ligands like oleoylethanolamide (OEA) and synthetic agonists exhibit a range of affinities and potencies for PPAR α . The resistance of **AM3102** to enzymatic hydrolysis suggests a longer half-life and potentially prolonged in vivo activity compared to endogenous OEA.

Table 1: Summary of **AM3102** Pharmacological Profile

Parameter	Receptor/Target	Value	Remarks
Binding Affinity			
Ki / Kd	PPAR α	Data not available	Described as a high-affinity agonist.
Ki	Cannabinoid Receptor 1 (CB1)	Weak affinity	
Ki	Cannabinoid Receptor 2 (CB2)	Weak affinity	
Functional Activity			
EC50	PPAR α Activation	Data not available	Potent activator.
In Vivo Effects			
Food Intake	-	Reduction	Persistent reduction observed.
Physicochemical Properties			
Chemical Formula	-	C ₂₁ H ₄₁ NO ₂	
CAS Number	-	213182-22-0	
Enzymatic Stability	-	High	Resistant to hydrolysis.

In Vivo Effects: Regulation of Food Intake

A significant biological effect of **AM3102** is the reduction of food intake. This anorexigenic effect is consistent with the known role of PPAR α activation in promoting satiety. The activation of PPAR α in the small intestine is thought to be a key mechanism, leading to the production of signals that are relayed to the brain to induce a feeling of fullness. Due to its resistance to enzymatic degradation, **AM3102** is reported to cause a persistent reduction in feeding when administered in vivo, either parenterally or orally. However, specific dose-response data from these studies are not publicly available.

Interaction with Cannabinoid Receptors

AM3102 demonstrates weak affinity for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. This is a crucial distinction from its parent compound, OEA, which is also known not to bind to cannabinoid receptors, unlike the structurally related endocannabinoid anandamide. The low affinity for CB1 and CB2 receptors indicates that the biological effects of **AM3102** are unlikely to be mediated through the endocannabinoid system, further supporting PPAR α as its primary target.

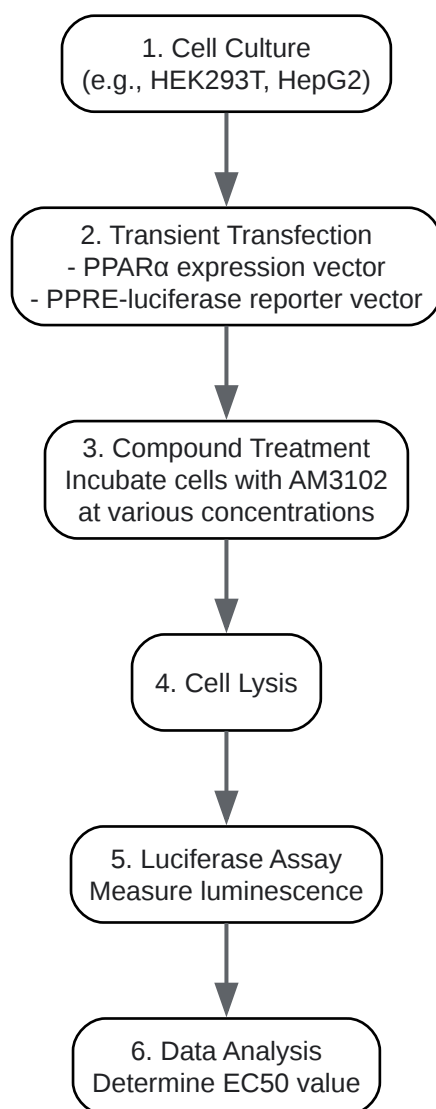
Experimental Protocols

Detailed experimental protocols specifically for **AM3102** are not widely published. However, standard assays used to characterize compounds with similar mechanisms of action can be adapted.

PPAR α Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate PPAR α and induce the transcription of a reporter gene.

Workflow:



[Click to download full resolution via product page](#)

Workflow for a PPAR α transcriptional activity assay.

Methodology:

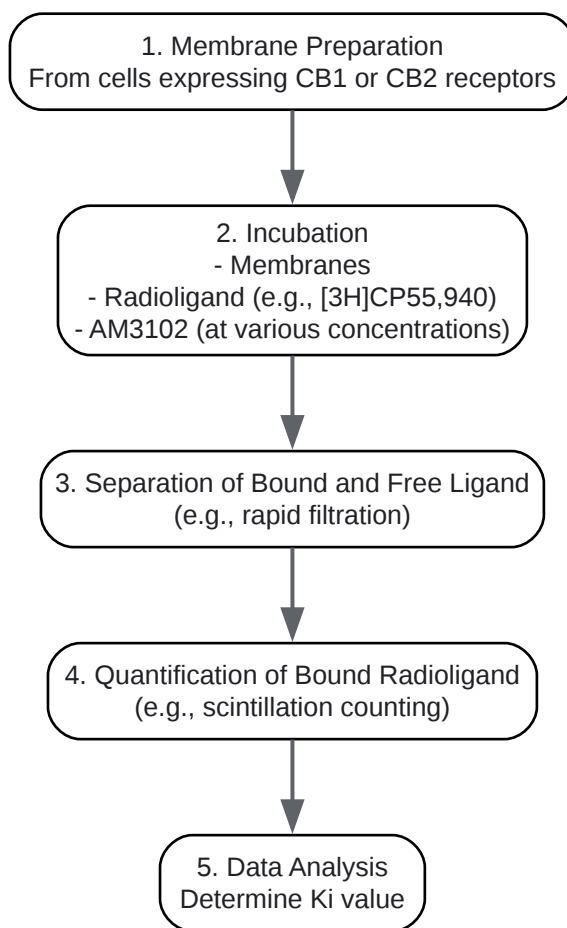
- Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in a multi-well plate.
- Transfection: Co-transfect the cells with a plasmid encoding the human or rodent PPAR α and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A control plasmid (e.g., expressing Renilla luciferase) is often included for normalization.

- **Treatment:** After allowing for protein expression, treat the cells with varying concentrations of **AM3102** or a reference PPAR α agonist.
- **Lysis:** Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
- **Luminescence Measurement:** Add the appropriate luciferase substrate and measure the luminescence using a luminometer.
- **Data Analysis:** Normalize the firefly luciferase signal to the control luciferase signal. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)

This assay is used to determine the binding affinity of a compound for CB1 and CB2 receptors.

Workflow:



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [AM3102: A Technical Guide on its Biological Effects]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664824#biological-effects-of-am3102\]](https://www.benchchem.com/product/b1664824#biological-effects-of-am3102)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com